Boc-p-iodo-DL-Phe-OH
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Overview
Description
Boc-p-iodo-DL-Phe-OH, also known as Boc-p-iodo-DL-phenylalanine, is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom attached to the para position of the phenyl ring. It is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-p-iodo-DL-Phe-OH typically begins with phenylalanine as the starting material. The process involves the following steps:
Iodination: The phenylalanine undergoes iodination, where the hydrogen atom on the para position of the benzene ring is replaced by an iodine atom.
Protection: The amino group of the iodinated phenylalanine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-p-iodo-DL-Phe-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Peptide Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc group.
Major Products
Scientific Research Applications
Boc-p-iodo-DL-Phe-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-p-iodo-DL-Phe-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The iodine atom can be used as a handle for further functionalization or as a radiolabel for imaging studies .
Comparison with Similar Compounds
Similar Compounds
Boc-4-iodo-L-phenylalanine: Similar to Boc-p-iodo-DL-Phe-OH but with a specific stereochemistry (L-form).
Boc-4-bromo-DL-phenylalanine: Contains a bromine atom instead of iodine.
Boc-4-chloro-DL-phenylalanine: Contains a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which provides distinct reactivity and functionalization options compared to its bromine and chlorine counterparts. The DL-form also offers a racemic mixture, making it versatile for various applications .
Properties
IUPAC Name |
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-44-6 |
Source
|
Record name | N-Boc-4-iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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